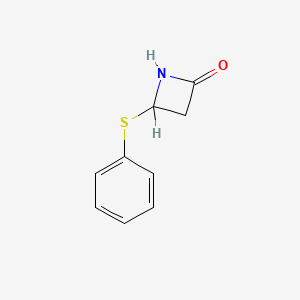

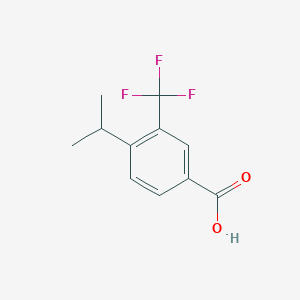

![molecular formula C12H11F3N2O B3124566 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 319-76-6](/img/structure/B3124566.png)

2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide

Overview

Description

“2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide” is a chemical compound with the molecular formula C12H11F3N2O . It has a molecular weight of 256.23 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A general procedure for the preparation of N-methylindoles involves the reaction of an indole with sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO). After stirring for 2 hours, iodomethane is added and the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, it is quenched with water and the product is extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: [nH]1c2c (c (CCNC (=O)C (F) (F)F)c1)cccc2 .Chemical Reactions Analysis

The trifluoroacetylation of indoles with ethyl trifluoropyruvate has been reported . This reaction involves the use of copper chloride (CuCl) as a catalyst and DMSO as a solvent. The reaction is carried out at 80°C and monitored by TLC .Physical and Chemical Properties Analysis

The exact mass of “this compound” is 256.082347 g/mol .Scientific Research Applications

Fluorinated Compounds in Environmental and Health Studies

Environmental Fate and Biodegradation : Research on polyfluoroalkyl chemicals, which share the fluorinated characteristic with 2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide, suggests these compounds have significant environmental persistence. Studies have aimed at understanding their biodegradability and environmental fate, focusing on microbial degradation pathways and potential for accumulation in environmental matrices (Liu & Avendaño, 2013).

Health Risks of Fluorinated Alternatives : There is growing concern over the health risks associated with perfluorinated compounds (PFCs) and their alternatives. Recent investigations into novel fluorinated alternatives have shown that they may exhibit comparable or more severe toxicity than legacy PFCs, indicating that these substances, including potentially this compound, require further toxicological evaluation to determine their safety and environmental impact (Wang et al., 2019).

Acetamide and Indole Derivatives in Medicinal Chemistry

Biological Effects of Acetamide Derivatives : A review on the toxicology of acetamide and its derivatives, including formamide and dimethyl derivatives, has contributed significantly to understanding the biological effects of these compounds. Such research highlights the commercial importance of acetamides and the need for updated information on their biological consequences, potentially relevant for derivatives like this compound (Kennedy, 2001).

Pharmacological Activities of Indole Derivatives : Indole and its derivatives are cornerstone structures in medicinal chemistry, offering a framework for developing pharmaceuticals with enhanced safety and efficacy. Research into the chemical diversity and pharmacological activities of indole derivatives, including those related to this compound, continues to be a rich area for discovering compounds with significant therapeutic potential (Al-Ostoot et al., 2021).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound is likely to interact with its targets through the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the function of the target proteins, thereby exerting its biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Result of Action

Given the broad-spectrum biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Properties

IUPAC Name |

2,2,2-trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,7,17H,5-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFCROJYVJQVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-nitrophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3124487.png)

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B3124488.png)

![2-fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B3124510.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)

![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)

![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)

![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)

![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)